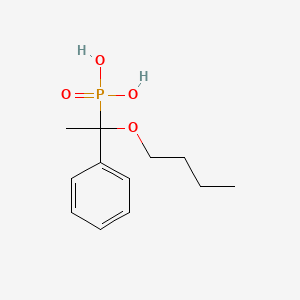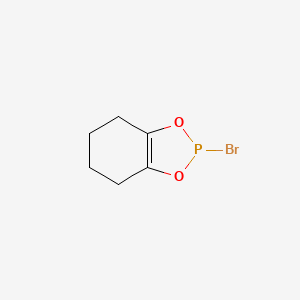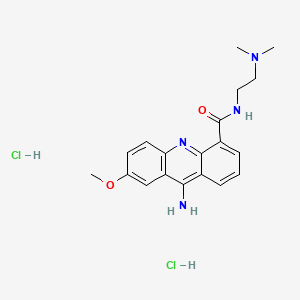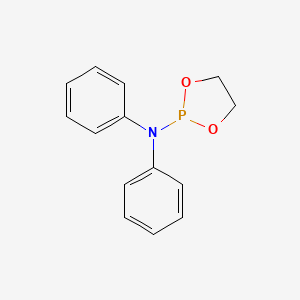
(1-Butoxy-1-phenylethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butoxy-phenylethyl moiety. This compound is known for its unique structural properties, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The molecular formula of this compound is C12H19O4P .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butoxy-1-phenylethyl)phosphonic acid can be achieved through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, the production of phosphonic acids often involves the use of phosphorus acid (H3PO3) and the formation of the phosphonic acid functional group simultaneously with the P–C bond formation. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Butoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the butoxy or phenylethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonic acids .
Applications De Recherche Scientifique
(1-Butoxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential bioactive properties and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly for bone-targeting therapies.
Industry: It is utilized in the design of supramolecular or hybrid materials, surface functionalization, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of (1-Butoxy-1-phenylethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate moiety, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
- (1-Butoxy-1-phenylethyl)phosphonic acid
- (1-Butoxy-1-phenylethyl)phosphinic acid
- (1-Butoxy-1-phenylethyl)phosphate
Comparison: this compound is unique due to its specific structural arrangement, which includes a butoxy group and a phenylethyl group attached to the phosphonic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to similar compounds like phosphinic acids and phosphates .
Propriétés
Numéro CAS |
89561-56-8 |
|---|---|
Formule moléculaire |
C12H19O4P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
(1-butoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C12H19O4P/c1-3-4-10-16-12(2,17(13,14)15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,13,14,15) |
Clé InChI |
TZJWYYQPLBEUQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)


![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)


oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)

